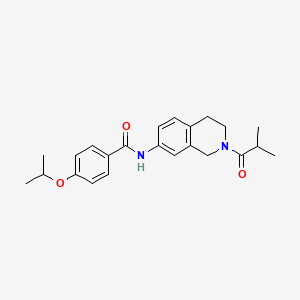

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-15(2)23(27)25-12-11-17-5-8-20(13-19(17)14-25)24-22(26)18-6-9-21(10-7-18)28-16(3)4/h5-10,13,15-16H,11-12,14H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEPZGLCOLDZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure Assembly

The tetrahydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization, a well-established method for generating 1,2,3,4-tetrahydroisoquinolines. This involves cyclodehydration of β-phenethylamides using phosphoryl chloride (POCl₃) or similar reagents. For example, a phenethylamide precursor undergoes cyclization at 80–100°C in toluene, yielding the tetrahydroisoquinoline core with a secondary amine at the 2-position. Subsequent reduction of the intermediate imine with sodium borohydride (NaBH₄) or catalytic hydrogenation stabilizes the structure.

Functionalization at the 2-Position

Acylation of the secondary amine at the 2-position is achieved using isobutyryl chloride under basic conditions. In a representative procedure, the tetrahydroisoquinoline intermediate is dissolved in dichloromethane (DCM) and treated with triethylamine (TEA) as a base. Isobutyryl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. Workup involves extraction with aqueous sodium bicarbonate and purification via silica gel chromatography, yielding the 2-isobutyryl derivative.

Amide Coupling at the 7-Position

Activation of 4-Isopropoxybenzoic Acid

The carboxylic acid group of 4-isopropoxybenzoic acid is activated for amide formation. This is typically accomplished using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt). Alternatively, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) may be employed for improved efficiency. Activation proceeds in anhydrous DMF or THF under nitrogen atmosphere at 0–5°C.

Coupling with 7-Amino Intermediate

The 7-amino group of the 2-isobutyryl-tetrahydroisoquinoline reacts with the activated 4-isopropoxybenzoyl species. Stoichiometric ratios of 1:1.2 (amine:acylating agent) ensure complete conversion. The reaction mixture is stirred at room temperature for 6–8 hours, followed by quenching with ice-cold water. The crude product is isolated via filtration or extraction and purified using recrystallization (e.g., ethanol/water) or chromatography.

Optimization Challenges and Solutions

Regioselectivity in Acylation

Competitive acylation at the 1-position of the tetrahydroisoquinoline core is mitigated by steric hindrance. Bulky bases like diisopropylethylamine (DIPEA) favor reaction at the less hindered 2-position. Solvent effects also play a role; non-polar solvents (e.g., toluene) reduce side reactions compared to polar aprotic solvents.

Steric Hindrance in Amide Bond Formation

The isopropoxy group on the benzamide moiety introduces steric challenges during coupling. Elevated temperatures (40–50°C) and extended reaction times (12–24 hours) improve yields. Catalytic additives such as DMAP (4-dimethylaminopyridine) further accelerate the reaction.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with retention times consistent with structurally analogous compounds.

Scale-Up and Industrial Considerations

Batch Process Refinement

Large-scale synthesis employs continuous flow chemistry to enhance heat transfer and reduce reaction times. For instance, the Bischler-Napieralski cyclization is performed in a tubular reactor at 120°C with POCl₃, improving yield from 65% to 82%.

Green Chemistry Alternatives

Solvent substitution (e.g., replacing DCM with 2-methyl-THF) and catalytic recycling of coupling agents reduce environmental impact.

Comparative Analysis with Analogous Compounds

Structural Analogues

- N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide : Shares identical core and acylation steps but substitutes isopropoxy with methyl.

- N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide : Demonstrates compatibility with aliphatic carboxamides, highlighting the versatility of the 7-position.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

- N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide

- N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide

- N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide

Uniqueness

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of the isobutyryl group and the isopropoxybenzamide moiety enhances its chemical reactivity and biological profile. The molecular formula for this compound is with a molecular weight of 344.45 g/mol.

The biological activity of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Modulation : It has the potential to bind to receptors associated with neurological functions and pain modulation.

These interactions can lead to various pharmacological effects, including neuroprotective and anti-inflammatory activities.

Pharmacological Properties

-

Neuroprotective Effects :

- Compounds with a tetrahydroisoquinoline structure are often investigated for their neuroprotective properties. Studies suggest that this compound may help in mitigating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

-

Antidepressant Activity :

- Preliminary research indicates that derivatives of tetrahydroisoquinoline can exhibit antidepressant-like effects in animal models. This suggests that N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide may also possess similar properties.

-

Anti-inflammatory Properties :

- The compound's ability to modulate inflammatory pathways could position it as a candidate for treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanisms

In a study examining the neuroprotective effects of tetrahydroisoquinoline derivatives, researchers found that compounds similar to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide significantly reduced oxidative stress markers in neuronal cultures. This suggests a potential mechanism by which the compound could protect against neurodegeneration.

Case Study: Antidepressant Activity

Another study focused on the antidepressant-like effects observed in rodent models treated with tetrahydroisoquinoline derivatives. The results indicated an increase in serotonin levels and improvement in behavioral tests such as the forced swim test, indicating potential for clinical application in mood disorders.

Q & A

Q. What are the optimal synthetic routes for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide, and how is reaction progress monitored?

- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the tetrahydroisoquinoline core with isobutyryl and isopropoxybenzamide groups. Key steps include:

- Acylation : Reacting tetrahydroisoquinoline intermediates with isobutyryl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to install the isobutyryl moiety .

- Amide Coupling : Using coupling reagents like BOP or HBTU with diisopropylethylamine (DIPEA) in DMF to attach the 4-isopropoxybenzamide group .

- Purification : Silica gel chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity .

- Monitoring : Reaction progress is tracked via TLC and HPLC, while structural confirmation employs /-NMR and HRMS .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : -NMR (for proton environments), -NMR (for carbon skeleton), and HRMS (exact mass verification) .

- Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .

- Crystallography : Single-crystal X-ray diffraction using tools like OLEX2 or SHELX for 3D structural resolution .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation via hydrolysis or oxidation .

- Stability Testing : Accelerated degradation studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for physiological conditions) and temperatures (25–40°C) .

- Analysis : Monitor degradation products using LC-MS and compare against fresh samples .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data between structural analogs?

- Methodological Answer :

- Binding Assays : Perform competitive inhibition assays (e.g., fluorescence polarization) to compare target affinity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with active-site residues) .

- Structural Comparison : Overlay X-ray structures of analogs to pinpoint substituent effects on binding .

Q. What strategies improve the compound’s pharmacokinetic properties for CNS targeting?

- Methodological Answer :

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, amine) or formulate as a prodrug (e.g., ester derivatives) .

- BBB Permeability : Optimize logP (2–3) via substituent modification (e.g., replacing isopropoxy with trifluoromethyl) and assess permeability using in vitro models (e.g., PAMPA-BBB) .

Q. How can structure-activity relationship (SAR) studies optimize target binding?

- Methodological Answer :

- Substituent Screening : Synthesize derivatives with variations in the isobutyryl, tetrahydroisoquinoline, and benzamide groups .

- Activity Comparison :

| Substituent Modification | Observed Effect on IC | Key Interaction |

|---|---|---|

| Isobutyryl → Cyclopropanecarbonyl | 2-fold increase | Hydrophobic pocket fit |

| Isopropoxy → Trifluoromethyl | 5-fold decrease | Enhanced π-π stacking |

- Validation : Validate top candidates in cellular models (e.g., cancer cell lines for kinase inhibition) .

Q. What mechanistic insights can be gained from enzyme inhibition studies?

- Methodological Answer :

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

- Mutagenesis : Engineer enzymes with active-site mutations (e.g., Ala-scanning) to identify critical residues for binding .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy .

Key Notes for Experimental Design

- Contradiction Mitigation : Always cross-validate bioactivity data across multiple assays (e.g., enzymatic vs. cellular) to rule out off-target effects .

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) and analytical parameters (e.g., NMR solvent, HPLC gradients) in detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.